Hexamethylene diammoniumdichloride

Description

Overview of Hexamethylene Diammonium Dichloride's Significance in Academic Contexts

In academic research, Hexamethylene diammonium dichloride is primarily valued for its role as a well-defined building block in various chemical syntheses. Its bifunctional nature, with two primary ammonium (B1175870) groups, makes it an ideal monomer for the synthesis of polyamides and polyurethanes, allowing for controlled polymerization reactions that are fundamental to polymer chemistry studies. wikipedia.org

Furthermore, the compound serves as a model system for studying hydrogen bonding and its influence on crystal packing and material properties. The presence of both hydrogen bond donors (the ammonium groups) and acceptors (the chloride ions) facilitates the formation of complex supramolecular architectures. This has made it a subject of interest in the field of crystal engineering, where researchers investigate how to control the assembly of molecules into well-defined solid-state structures.

A notable area of academic inquiry is the thermotropic polymorphism of Hexamethylene diammonium dichloride. Research has shown that this compound exhibits different crystalline forms at different temperatures, a property that is of fundamental interest in materials science for understanding structure-property relationships.

Historical Perspectives on Foundational Research Involving the Compound

The history of Hexamethylene diammonium dichloride is intrinsically linked to the development of polymer science. While Theodor Curtius first reported the synthesis of its parent compound, hexamethylenediamine (B150038), in the late 19th century, the significance of its salts became more apparent with the pioneering work on polyamides in the early 20th century. wikipedia.org

The foundational research that propelled diamine salts like Hexamethylene diammonium dichloride into the spotlight was largely driven by the quest for synthetic fibers. In the 1930s, the systematic investigation of condensation polymerization, notably at DuPont, led to the discovery of nylon. The synthesis of nylon-6,6, a commercially successful polymer, involves the reaction of hexamethylenediamine with adipic acid. The formation of a salt between the diamine and the diacid was a crucial step in ensuring the correct stoichiometry for high molecular weight polymer formation.

A well-documented laboratory-scale synthesis of Hexamethylene diammonium dichloride involves reacting hexamethylenediamine with concentrated hydrochloric acid in methanol (B129727), followed by precipitation with acetone (B3395972). This method, providing a high yield of the pure salt, has been a staple in organic synthesis preparations. orgsyn.org This straightforward synthesis has allowed for its ready availability for further research, including its use as a precursor for the synthesis of hexamethylene diisocyanate, another important monomer in polyurethane production. orgsyn.org

Current Research Landscape and Emerging Trends

The contemporary research landscape for Hexamethylene diammonium dichloride continues to evolve beyond its traditional role in polymer synthesis. One of the emerging trends is its use in the development of novel materials with specific functionalities. For instance, its ability to form extensive hydrogen-bonding networks is being explored in the design of self-assembling materials and organic-inorganic hybrid frameworks.

There is also growing interest in the biological and pharmaceutical applications of diamine-containing compounds. While this article will not delve into dosage or administration, it is noteworthy that diamine structures are being investigated for their potential as linkers in drug delivery systems and as components of antimicrobial agents.

Furthermore, the drive towards more sustainable chemical processes has led to research into the biosynthesis of diamines like hexamethylenediamine. nih.gov This, in turn, is likely to spur further research into the applications of their corresponding salts, including Hexamethylene diammonium dichloride, derived from renewable feedstocks. The use of Hexamethylene diammonium dichloride and its derivatives in catalysis and as building blocks for functional polymers in advanced applications like 3D printing and coatings represents a significant area of future growth. researchandmarkets.com

Compound Information

| Compound Name |

| Hexamethylene diammonium dichloride |

| Hexamethylenediamine |

| Adipic acid |

| Hexamethylene diisocyanate |

| Hydrochloric acid |

| Methanol |

| Acetone |

Detailed Research Findings

Synthesis and Properties of Hexamethylene Diammonium Dichloride

| Parameter | Value | Reference |

|---|---|---|

| Starting Materials | Hexamethylenediamine, Concentrated Hydrochloric Acid, Methanol, Acetone | orgsyn.org |

| Yield | 90-99% | orgsyn.org |

| Melting Point | 243-246 °C | orgsyn.org |

Crystallographic Data of Hexamethylene Diammonium Dichloride

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₆H₁₈Cl₂N₂ | crystallography.net |

| Crystal System | Monoclinic | crystallography.net |

| Space Group | P2₁/c | crystallography.net |

| a (Å) | 4.6042 | crystallography.net |

| b (Å) | 14.157 | crystallography.net |

| c (Å) | 15.6614 | crystallography.net |

| β (°) | 89.327 | crystallography.net |

| Volume (ų) | 1020.77 | crystallography.net |

Structure

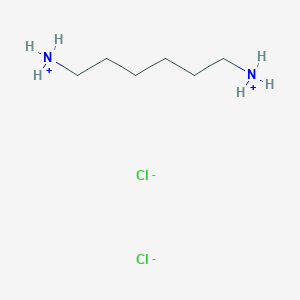

2D Structure

Properties

IUPAC Name |

6-azaniumylhexylazanium;dichloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2.2ClH/c7-5-3-1-2-4-6-8;;/h1-8H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMVQMBLTFKAIOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC[NH3+])CC[NH3+].[Cl-].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8029991 | |

| Record name | 1,6-Hexanediamine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6055-52-3 | |

| Record name | 1,6-Hexanediamine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Studies of Hexamethylene Diammonium Dichloride

Preparation and Isolation Techniques for Hexamethylene Diammonium Dichloride

The primary and most straightforward method for synthesizing hexamethylene diammonium dichloride is through the direct acid-base neutralization reaction between hexamethylenediamine (B150038) and hydrochloric acid. orgsyn.orgsigmaaldrich.com In a typical laboratory preparation, a solution of hexamethylenediamine in a solvent like methanol (B129727) is treated with concentrated hydrochloric acid. orgsyn.org The reaction is exothermic and requires cooling to maintain control. orgsyn.org

The resulting salt, hexamethylene diammonium dichloride, often precipitates directly from the reaction mixture. For isolation, the product can be further precipitated by adding a non-solvent such as acetone (B3395972). orgsyn.org The collected solid is then typically washed with a cold solvent like acetone and dried under a vacuum to remove any residual solvent and moisture. orgsyn.org Thorough drying is often essential, especially if the salt is to be used in subsequent reactions where water could be detrimental. orgsyn.org

An alternative approach involves the in situ formation of the salt. google.com This can be achieved by adding aqueous hydrochloric acid to an aqueous or aqueous-alcoholic solution of hexamethylenediamine to achieve a specific pH, typically between 5 and 6. google.com This solution or suspension can then be used directly in subsequent reaction steps. google.com

The table below summarizes a typical laboratory synthesis of hexamethylene diammonium dichloride.

| Reactant 1 | Reactant 2 | Solvent | Precipitation Agent | Yield | Melting Point (°C) |

| Hexamethylenediamine (1.0 mole) | Concentrated Hydrochloric Acid (2.0 moles) | Methanol | Acetone | 90-99% orgsyn.org | 243-246 orgsyn.org |

Advanced Synthetic Pathways to Analogues and Derivatives

While the direct neutralization is standard for the dichloride salt, research into derivatives often involves more complex synthetic strategies. For instance, derivatives of hexamethylene diammonium dichloride are central to the synthesis of other valuable compounds. One such example is the preparation of 1,6-di(N<3>-cyano- N<1>-guanidino)hexane, where hexamethylenediamine dihydrochloride (B599025) (formed in situ) is reacted with sodium dicyanamide (B8802431) in a solvent like n-butanol, in the presence of a base catalyst. google.com

Furthermore, hexamethylene diammonium dichloride serves as a precursor for producing hexamethylene diisocyanate (HDI), a key monomer in polyurethane production. orgsyn.orgwikipedia.org This process involves the phosgenation of the finely powdered diammonium chloride salt suspended in a high-boiling point solvent like amylbenzene. orgsyn.org

Research into green and alternative production routes for the base diamine is also active. One novel pathway synthesizes hexamethylenediamine from caprolactam, the monomer for Nylon 6, via a two-step process involving ammoniation and hydrogenation. rsc.org This could provide a more sustainable feedstock for producing hexamethylene diammonium dichloride and its derivatives. rsc.org

Kinetic and Thermodynamic Aspects of Hexamethylene Diammonium Dichloride Formation

The formation of hexamethylene diammonium dichloride from hexamethylenediamine and hydrochloric acid is a classic acid-base neutralization reaction.

Thermodynamics: The reaction is thermodynamically highly favorable, characterized by a significant negative enthalpy of reaction (exothermic). The dissolution of a salt in a solvent, in this case, water, involves the lattice energy (the energy required to break the ionic crystal lattice) and the hydration enthalpy of the individual ions. youtube.com For the salt to dissolve and form readily, the energy released during the hydration of the hexamethylene diammonium (H₃N⁺-(CH₂)₆-N⁺H₃) and chloride (Cl⁻) ions must overcome the lattice energy of the solid salt. While specific thermodynamic data for this exact salt formation is not readily available in the provided search results, the principles of salt dissolution thermodynamics suggest a spontaneous and exothermic process. youtube.com

Kinetics: The kinetics of acid-base neutralization reactions in solution are typically extremely fast, often diffusion-controlled. This means the reaction rate is limited by how quickly the reactant molecules can move through the solvent to encounter each other. crdp.org For the reaction between hexamethylenediamine and hydrochloric acid, the proton transfer from the hydronium ion (H₃O⁺) to the amine groups is virtually instantaneous upon mixing. crdp.org

Role of Hexamethylene Diammonium Dichloride in Polymerization Reactions

Hexamethylene diammonium dichloride, as a stable, crystalline solid, is a crucial component in the production of certain polyamides. It is a key constituent of what is known as "nylon salt."

Precursor Chemistry in Polyamide Synthesis (e.g., Nylon-66)

Nylon-6,6 is a major commercial polyamide synthesized from two six-carbon monomers: hexamethylenediamine and adipic acid. wikipedia.orgacs.org To ensure the 1:1 stoichiometric ratio crucial for achieving high molecular weight polymer, an aqueous solution of hexamethylenediamine and adipic acid is mixed to form hexamethylene diammonium adipate (B1204190), commonly referred to as "Nylon 6,6 salt". acs.org While the adipate salt is most common, the principle of using a pre-formed, purified salt to control stoichiometry is key. mdpi.comnih.gov

Hexamethylene diammonium dichloride can be seen as an analogue of this salt, formed with a strong mineral acid instead of a dicarboxylic acid. Its use as a starting material, while less common for direct polymerization with a diacid, is fundamental in preparing derivatives like hexamethylene diisocyanate for polyurethane synthesis. orgsyn.org The formation of a salt ensures a pure, stable, and precisely measurable form of the diamine monomer. mdpi.comnih.gov

In-situ Formation and Influence on Polymerization Equilibria

In polyamide synthesis, particularly through interfacial polymerization, the pH of the aqueous phase is critical. uhcl.edursc.org Hexamethylenediamine is dissolved in an aqueous base (like sodium hydroxide (B78521) solution), while the diacid chloride (e.g., adipoyl chloride) is dissolved in an immiscible organic solvent. uhcl.eduyoutube.com The base in the aqueous layer neutralizes the hydrogen chloride (HCl) that is formed as a byproduct of the condensation reaction. wvu.edu

This neutralization can be viewed as the in-situ formation of a chloride salt. If the solution were not kept basic, the generated HCl would react with the unreacted amine groups of the hexamethylenediamine, protonating them to form hexamethylene diammonium dichloride. rsc.org This protonated diamine is no longer nucleophilic and cannot react with the adipoyl chloride, which would effectively halt the polymerization. rsc.org Therefore, the prevention of stable hexamethylene diammonium dichloride formation within the reaction zone is essential for the polymerization to proceed.

The equilibrium of the polymerization is thus heavily influenced by the presence of acid. The removal of the HCl byproduct by the base drives the condensation reaction forward, according to Le Chatelier's principle, leading to the formation of high molecular weight polymer. wvu.edu

Mechanistic Studies of Depolymerization Processes Yielding Hexamethylene Diammonium Dichloride

The chemical stability of polyamides like Nylon-6,6 also means they can be broken down, or depolymerized, under certain conditions, a process relevant to chemical recycling. acs.org Acid-catalyzed hydrolysis is a primary method for this depolymerization, which can yield the original monomers, including hexamethylenediamine, often in its salt form. nih.govwikipedia.org

When Nylon-6,6 is subjected to hydrolysis with a strong acid like hydrochloric acid (HCl), the amide linkages are attacked by water, with the acid acting as a catalyst. nih.govwikipedia.org The mechanism involves the protonation of the carbonyl oxygen of the amide group, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. wikipedia.org This leads to the cleavage of the amide bond.

Advanced Structural Elucidation and Crystallographic Analysis of Hexamethylene Diammonium Dichloride Systems

Single Crystal and Powder X-ray Diffraction Studies

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. For hexamethylene diammonium dichloride, such studies have not only established its fundamental structure but have also refined our understanding through subsequent, more precise investigations.

The crystal structure of hexane-1,6-diaminium dichloride was initially determined in the mid-20th century. However, as crystallographic techniques advanced, redeterminations were carried out to achieve higher resolution and a more accurate description of the atomic positions, particularly those of hydrogen atoms, which are crucial for understanding hydrogen bonding.

A notable redetermination was performed at a low temperature of 100 K. researchgate.net This study provided a more precise model compared to earlier room-temperature analyses, such as the one by Borkakoti et al. in 1978. researchgate.net Low-temperature data reduces thermal motion, allowing for a more accurate location of atomic coordinates and a clearer picture of the bonding landscape within the crystal. researchgate.net These redeterminations are vital for validating and improving upon historical crystallographic data, ensuring a solid foundation for further structural and computational analysis.

The crystal structure of hexamethylene diammonium dichloride is characterized by its unit cell parameters and space group, which define the symmetry and repeating pattern of the crystal lattice. The redetermined structure confirms that the compound crystallizes in the monoclinic system. nih.gov

Table 1: Crystallographic Data for Hexamethylene Diammonium Dichloride This table is interactive. You can sort and filter the data.

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₆H₁₈N₂²⁺ · 2Cl⁻ | nih.govcrystallography.net |

| Crystal System | Monoclinic | nih.gov |

| a (Å) | 5.2550 (11) | nih.gov |

| b (Å) | 14.890 (3) | nih.gov |

| c (Å) | 6.3604 (12) | nih.gov |

| β (°) | 99.824 (18) | nih.gov |

| Volume (ų) | 490.39 (16) | nih.gov |

| Z (Formula units/cell) | 2 | nih.gov |

Intermolecular Interactions and Hydrogen Bonding Networks

The crystal packing of hexamethylene diammonium dichloride is dominated by a network of strong intermolecular interactions, primarily hydrogen bonds. These interactions dictate the connectivity between the diammonium cations and the chloride anions, leading to a stable, three-dimensional supramolecular architecture.

The individual N-H…Cl hydrogen bonds organize the ions into more complex, higher-order structures. In the crystal of hexamethylene diammonium dichloride, these interactions lead to the formation of chains composed of edge-fused rings. researchgate.net Specifically, a notable motif is the formation of R₄⁴(26) rings that propagate along the researchgate.net crystallographic direction. researchgate.net

These interconnected rings create layers and channels within the crystal. researchgate.netnih.gov The cations and anions assemble into hydrophilic layers, which are a common feature in the crystal engineering of similar diammonium dihalide salts. nih.govresearchgate.net The specific patterns, often described using graph-set notation, provide a powerful way to classify and compare the hydrogen-bonded architectures in different crystalline systems. researchgate.netresearchgate.net

Beyond classical hydrogen bonding, more subtle non-covalent interactions can also play a role in stabilizing crystal structures. Pnictogen bonding is one such interaction, involving an attractive force between an electrophilic region on a covalently bonded pnictogen atom (Group 15 elements, like nitrogen) and a nucleophilic site. mdpi.comsemanticscholar.org

A nitrogen atom, despite its general electronegativity, can act as a pnictogen bond donor when bonded to electron-withdrawing groups. semanticscholar.orgrsc.org In the case of the hexamethylene diammonium cation (H₃N⁺-(CH₂)₆-N⁺H₃), the nitrogen atom is covalently bonded to hydrogen and carbon atoms and bears a formal positive charge. This configuration can create an electrophilic region, often referred to as a σ-hole, on the nitrogen atom along the extension of the N-C or N-H bonds. semanticscholar.orgrsc.org This electrophilic nitrogen can then interact attractively with a nucleophile, such as a chloride anion. This pnictogen bonding acts in concert with the stronger hydrogen bonds to contribute to the stability and specific geometry of the crystal structure. mdpi.com The recognition of such interactions is crucial for the rational design of new materials with desired properties. mdpi.com

Polymorphism and Thermotropic Phase Transitions

Hexamethylene diammonium dichloride and its related halide salts are known to exhibit thermotropic polymorphism, a phenomenon where the substance can exist in different crystal structures at different temperatures. nih.gov The investigation into these phase transitions is often carried out using techniques such as differential scanning calorimetry (DSC) and variable-temperature powder X-ray diffraction (PXRD). nih.gov

Investigation of Polymorphic Forms and Crystallization Pathways

The study of hexane-1,6-diammonium salts, including the dichloride, has confirmed the existence of thermotropic polymorphism. nih.gov This behavior is identified through differential scanning calorimetry analysis, which detects heat flow changes associated with phase transitions as the temperature is altered. Further characterization is achieved with variable-temperature powder X-ray diffraction, which provides insight into the changes in crystal structure that occur with temperature variations. nih.gov The crystallization pathways lead to specific hydrogen-bonding motifs that define the resulting structure. nih.gov In the case of hexamethylene diammonium dichloride, the ammonium (B1175870) groups and the chloride counter-ions engage in bifurcated hydrogen-bonding interactions, which are a key feature of its crystal lattice. nih.gov

Influence of Counter-Ions on Crystal Packing and Polymorphism

The nature of the counter-ion (halide) has a profound effect on the crystal packing, hydrogen-bonding motifs, and polymorphic behavior of hexamethylenediammonium salts. nih.gov A comparison of the dichloride, dibromide, and diiodide salts reveals significant structural differences. nih.gov

The chloride and bromide salts are isomorphous, meaning they have very similar crystal structures. nih.gov They share nearly identical packing arrangements and hydrogen-bonding interactions, with only subtle differences in the lengths of the hydrogen bonds. nih.gov Both feature bifurcated interactions where the nitrogen donor atoms of the ammonium groups interact with the halide acceptors. nih.gov

In stark contrast, the iodide salt displays a completely different molecular structure, packing, and set of intermolecular interactions. nih.gov This demonstrates that while the chloride and bromide ions promote a similar structural arrangement, the larger iodide ion induces a distinct and unique crystal packing. nih.gov

| Property | Hexamethylene Diammonium Dichloride | Hexamethylene Diammonium Dibromide | Hexamethylene Diammonium Diiodide |

|---|---|---|---|

| Isomorphism | Isomorphous with Dibromide Salt nih.gov | Isomorphous with Dichloride Salt nih.gov | Not isomorphous with Dichloride or Dibromide nih.gov |

| Hydrogen-Bonding Motif | Bifurcated N-H···Cl interactions nih.gov | Bifurcated N-H···Br interactions nih.gov | Different intermolecular interactions nih.gov |

| Crystal Packing | Similar to Dibromide Salt nih.gov | Similar to Dichloride Salt nih.gov | Very different from Dichloride and Dibromide nih.gov |

Structural Distortions and Conformational Analysis of the Hexamethylenediammonium Dication

The conformation of the hexamethylenediammonium dication, specifically the geometry of its hydrocarbon backbone, is significantly influenced by the associated counter-ion. nih.gov In its crystalline form, the dication is not perfectly planar and exhibits notable structural distortions. nih.gov

In the hexamethylene diammonium dichloride crystal structure, the hydrocarbon backbone shows a small deviation from complete planarity. nih.gov This is quantified by the central C-C-C-C torsion angle, which has been measured to be 173.89 (10)°. nih.gov A similar, slight distortion is observed in the isomorphous dibromide salt, which has a corresponding torsion angle of 173.0 (2)°. nih.gov

The structure of the diiodide salt presents a much more dramatic conformational difference. In this case, the hydrocarbon chain of the dication is situated across a crystallographic inversion center. nih.gov The ammonium groups are significantly offset from the plane of the hydrocarbon backbone, described by a torsion angle of 69.6 (4)°. nih.gov This substantial distortion highlights the critical role the counter-ion plays in determining the final conformation of the dication within the crystal lattice. nih.gov

| Compound | Central C-C-C-C Torsion Angle (°) | Ammonium Group Offset Torsion Angle (°) |

|---|---|---|

| Hexamethylene Diammonium Dichloride | 173.89 (10) nih.gov | Not Applicable |

| Hexamethylene Diammonium Dibromide | 173.0 (2) nih.gov | Not Applicable |

| Hexamethylene Diammonium Diiodide | Not Applicable | 69.6 (4) nih.gov |

Computational Chemistry and Theoretical Modeling of Hexamethylene Diammonium Dichloride

Quantum Chemical Calculations on Molecular and Ionic Structures

Quantum chemical calculations, particularly those based on DFT, are instrumental in determining the fundamental properties of the hexamethylene diammonium dication and its interaction with chloride anions. researchgate.netacs.org These calculations solve approximations of the Schrödinger equation to find the equilibrium geometry and electronic properties of the molecule. uit.no

The electronic structure of a molecule dictates its reactivity and physical properties. In the hexamethylene diammonium dication, the positive charges are primarily localized on the terminal ammonium (B1175870) (–NH₃⁺) groups. Quantum chemical calculations can quantify this charge distribution precisely. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to assign partial charges to each atom.

Studies on the precursor, hexamethylenediamine (B150038), when integrated into larger molecular systems, confirm that the nitrogen atoms are the primary sites of electronic activity. researchgate.netmdpi.com Upon protonation to form the dication, a significant positive charge accumulates on the nitrogen atoms and, to a lesser extent, on the attached hydrogen atoms. The flexible hexamethylene chain (–(CH₂)₆–) acts as a non-polar spacer, with a relatively neutral charge distribution along its carbon backbone. This separation of charge centers is a defining feature of its electronic structure.

Table 1: Illustrative Calculated Atomic Charges for the Hexamethylene Diammonium Cation (Note: This data is representative of typical results from a DFT/NBO analysis and is for illustrative purposes.)

| Atom | Element | Calculated Partial Charge (a.u.) |

|---|---|---|

| N1 | Nitrogen | -0.45 |

| H (on N1) | Hydrogen | +0.38 |

| C1 | Carbon | -0.12 |

| C2 | Carbon | -0.08 |

| C3 | Carbon | -0.07 |

| C4 | Carbon | -0.07 |

| C5 | Carbon | -0.08 |

| C6 | Carbon | -0.12 |

| N2 | Nitrogen | -0.45 |

| H (on N2) | Hydrogen | +0.38 |

The six-carbon chain of the hexamethylene diammonium ion is flexible, allowing it to adopt numerous spatial conformations. The most stable conformation is typically the all-trans (anti) arrangement, where the carbon backbone is fully extended, minimizing steric hindrance. However, rotations around the C-C single bonds can lead to less stable gauche conformations.

Quantum chemical calculations can determine the relative energies of these conformers. By calculating the single-point energy of various geometries, a potential energy surface can be mapped out. This analysis reveals the energy barriers to bond rotation and the relative populations of different conformers at a given temperature. The energy difference between the all-trans and a single gauche conformer in a simple alkane chain is typically in the range of 0.5 to 0.9 kcal/mol.

Table 2: Representative Relative Energies of Hexamethylene Chain Conformations (Note: This table is illustrative, showing typical energy differences for alkane chain conformers.)

| Conformation | Description | Relative Energy (kcal/mol) |

|---|---|---|

| All-Trans | Fully extended chain | 0.0 (Reference) |

| Single Gauche | One C-C-C-C dihedral angle of ~60° | ~0.7 |

| Double Gauche (Adjacent) | Two adjacent gauche interactions | ~1.5 |

| Double Gauche (Separated) | Two non-adjacent gauche interactions | ~1.4 |

Molecular Dynamics Simulations of Hexamethylene Diammonium Dichloride Systems

While quantum chemistry provides a static picture, molecular dynamics (MD) simulations model the movement of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that reveals time-dependent properties and dynamic processes.

The dicationic nature and linear shape of hexamethylene diammonium dichloride make it an interesting candidate as a "guest" molecule for various "host" systems, such as crown ethers or cyclodextrins. MD simulations are a primary tool for studying the process of host-guest complex formation.

In a typical simulation, the host and guest molecules are placed in a solvent box (e.g., water), and their interactions are modeled over nanoseconds or microseconds. These simulations can reveal the preferred binding orientation, the role of solvent molecules in the binding process, and the conformational changes that occur upon complexation. For instance, research on platinum complexes with adamantyl anchors (a similarly bulky, cationic group) binding to cucurbituril (B1219460) (CB7) has successfully used MD to understand the binding mechanism, showing how charged groups interact with the host's portals. uit.no A similar approach would show the terminal –NH₃⁺ groups of hexamethylene diammonium dichloride interacting with the polar or charged portals of a macrocyclic host.

MD simulations can also be used to calculate the thermodynamics of binding, such as the free energy of association (ΔG_bind). Techniques like umbrella sampling or thermodynamic integration can be applied to the simulation trajectories to compute this value. A negative and large ΔG_bind indicates a stable and favorable host-guest complex.

The binding energy can be decomposed into its enthalpic (ΔH) and entropic (ΔS) components. The enthalpy change is related to the formation of favorable interactions like hydrogen bonds and van der Waals contacts between the host and guest. The entropy change is related to changes in the conformational freedom of the molecules and the release of ordered solvent molecules from their surfaces upon binding. These calculations provide a complete thermodynamic profile of the intermolecular recognition process.

Theoretical Prediction of Crystal Structures and Polymorphic Behavior

Predicting how a molecule will crystallize from first principles is a significant challenge in computational chemistry. Crystal structure prediction (CSP) algorithms generate a vast number of possible crystal packing arrangements and rank them by their lattice energy, which is calculated using force fields or quantum mechanical methods.

For an ionic compound like hexamethylene diammonium dichloride, the crystal structure is dominated by the strong electrostatic interactions between the diammonium cations and the chloride anions, as well as by hydrogen bonding between the –NH₃⁺ groups and the Cl⁻ ions. The flexible alkyl chain can adopt different conformations to optimize packing.

Furthermore, many compounds can exist in multiple crystal forms, a phenomenon known as polymorphism. Research on coordination polymers containing hexamethylenediamine has revealed the existence of different phases and temperature-dependent structural phase transitions. mdpi.com These studies show that subtle changes in temperature or pressure can alter the packing and conformation of the molecules in the solid state. mdpi.com CSP methods can be used to explore the potential polymorphic landscape of hexamethylene diammonium dichloride, identifying likely stable and metastable crystal structures that could be targeted for experimental synthesis.

Analysis of Non-Covalent Interactions via Advanced Computational Methods (e.g., QTAIM, RDG)

The comprehensive analysis of non-covalent interactions within the crystal lattice of hexamethylene diammonium dichloride is crucial for understanding its structural stability and physicochemical properties. Advanced computational methods, such as the Quantum Theory of Atoms in Molecules (QTAIM) and the Reduced Density Gradient (RDG) analysis, provide profound insights into the nature and strength of these interactions. However, a detailed computational study applying these specific methods to hexamethylene diammonium dichloride is not extensively available in the public literature. Therefore, this section will outline the principles of these methods and the expected findings based on the analysis of similar organic hydrochloride salts.

Quantum Theory of Atoms in Molecules (QTAIM)

QTAIM is a powerful theoretical framework that analyzes the topology of the electron density (ρ(r)) to characterize chemical bonding. nih.govresearchgate.net Within this theory, the presence of a bond critical point (BCP) between two atoms is a necessary condition for the existence of a chemical bond, including non-covalent interactions like hydrogen bonds. nih.gov The properties of the electron density at the BCP provide quantitative information about the interaction:

Electron Density (ρ(r)bcp): The magnitude of the electron density at the BCP correlates with the strength of the bond.

Laplacian of the Electron Density (∇²ρ(r)bcp): The sign of the Laplacian indicates the nature of the interaction. A positive value is characteristic of closed-shell interactions, such as ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted at the BCP. researchgate.net A negative value signifies a shared interaction, typical of covalent bonds.

Energy Densities: The local kinetic energy density (G(r)bcp) and potential energy density (V(r)bcp) at the BCP offer further insight. For hydrogen bonds, the interaction energy can be estimated from these values. researchgate.net

For hexamethylene diammonium dichloride, a QTAIM analysis would be expected to identify BCPs corresponding to the N-H···Cl hydrogen bonds between the ammonium groups and the chloride ions. The topological parameters at these BCPs would quantify the strength and electrostatic character of these primary interactions that govern the crystal packing. Weaker C-H···Cl and van der Waals interactions would also be identifiable through their corresponding BCPs, characterized by lower electron densities.

Reduced Density Gradient (RDG) Analysis

The Reduced Density Gradient (RDG) is a function of the electron density and its gradient, which is particularly adept at identifying and visualizing weak non-covalent interactions. nih.gov The RDG is plotted against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix. This generates a 2D plot with distinct regions that correspond to different types of interactions:

Strong Attractive Interactions (Hydrogen Bonds): These appear as spikes in the low-density, negative sign(λ₂)ρ region.

Weak Attractive Interactions (van der Waals): These are found in the low-density, near-zero sign(λ₂)ρ region.

Repulsive Interactions (Steric Clashes): These are characterized by spikes in the low-density, positive sign(λ₂)ρ region.

These interactions can be visualized in real space as isosurfaces, where the color of the surface indicates the type of interaction (typically blue for strong attraction, green for weak attraction, and red for repulsion). researchgate.net

Illustrative Findings from a Related System

While specific data for hexamethylene diammonium dichloride is unavailable, a study on ethyl 4-hydrazinobenzoate hydrochloride provides a relevant example of how Non-Covalent Interaction (NCI) analysis, a method based on RDG, can be applied. st-andrews.ac.uk In that crystal structure, the analysis confirmed that the component ions are linked by N-H···N and N-H···Cl hydrogen bonds, forming complex sheets where each chloride ion accepts hydrogen bonds from four different cations. st-andrews.ac.uk This demonstrates the power of these computational tools in elucidating the intricate network of non-covalent interactions that define the supramolecular architecture of organic salts.

The table below summarizes the expected non-covalent interactions in hexamethylene diammonium dichloride and the typical parameters that would be derived from QTAIM and RDG analyses.

| Interaction Type | QTAIM Parameters at Bond Critical Point (BCP) | RDG Analysis |

| N-H···Cl Hydrogen Bond | High ρ(r), Positive ∇²ρ(r) | Large, blue isosurface between H and Cl atoms. Spike in low-density, negative sign(λ₂)ρ region of the 2D plot. |

| C-H···Cl Hydrogen Bond | Low ρ(r), Positive ∇²ρ(r) | Small, greenish-blue isosurface between H and Cl atoms. Spike in the low-density, slightly negative sign(λ₂)ρ region. |

| van der Waals Interactions | Very low ρ(r), Positive ∇²ρ(r) | Broad, green isosurfaces between adjacent molecules. Feature in the low-density, near-zero sign(λ₂)ρ region. |

This theoretical framework provides a robust methodology for the detailed characterization of the intermolecular forces that dictate the structure and properties of hexamethylene diammonium dichloride. Future computational studies are encouraged to apply these methods to generate specific quantitative data for this compound.

Supramolecular Chemistry and Host Guest Recognition Involving Hexamethylenediamine Derived Species

Design and Synthesis of Supramolecular Host Systems for Diammonium Species

The ability to design and synthesize host molecules that can selectively bind specific guests is a cornerstone of supramolecular chemistry. For dicationic species like hexamethylene diammonium dichloride, macrocyclic hosts with electron-rich cavities and portals are particularly effective.

Cucurbituril-Based Host-Guest Complexes

Cucurbit[n]urils (CB[n]) are a family of macrocyclic compounds made of glycoluril (B30988) units linked by methylene (B1212753) bridges. nih.gov Their pumpkin-like shape, featuring a hydrophobic cavity and two carbonyl-lined portals, makes them exceptional hosts for a variety of guest molecules, especially cationic species. nih.govnih.gov The portals of cucurbiturils possess a significant negative electrostatic potential, enabling strong ion-dipole interactions with positively charged guests like diammonium ions. nih.gov

The size of the cucurbituril (B1219460) cavity, determined by the number of glycoluril units (n), plays a crucial role in guest selectivity. For instance, cucurbit nih.govuril (CB nih.gov) has been shown to form stable complexes with various N-substituted N-methylpiperidinium, N-methylpyrrolidinium, and N-methylmorpholinium cations. nih.gov In the case of dications with a decamethylene chain, CB nih.gov can form both 1:1 and 2:1 host-guest complexes, where the host can initially reside over the alkyl chain and then translocate to the cationic head groups. nih.gov The binding affinity of cucurbiturils for diammonium guests is remarkably high, with association constants (Ka) reaching up to 10¹² M⁻¹ in competitive media. nih.govnih.gov This strong binding is attributed to a combination of ion-dipole interactions, hydrogen bonding, and hydrophobic effects. nih.gov

The synthesis of cucurbituril-based host-guest complexes is often achieved through self-assembly in aqueous solutions. ecust.edu.cn The formation of these complexes can be characterized using various techniques, including ¹H-NMR spectroscopy, fluorescence emission spectroscopy, and dynamic light scattering. ecust.edu.cn

Calixarene and Crown Ether Interactions

Calixarenes and crown ethers represent other important classes of macrocyclic hosts capable of interacting with diammonium species. researchgate.net Calixarenes are cyclic oligomers formed from the condensation of phenols and formaldehyde. Their cup-like shape can be functionalized to create specific binding sites. For example, calix ecust.edu.cnarenes bearing sulfonate groups have demonstrated the ability to bind the protonated side chain of lysine, although with lower affinity compared to quaternary ammonium (B1175870) ions. researchgate.net

Crown ethers, cyclic polyethers, are well-known for their ability to complex metal cations. However, their derivatives can also bind organic ammonium ions. nih.gov Diaza-18-crown-6 ethers, for instance, can be modified with chiral side arms to achieve enantioselective recognition of aromatic amino acid salts. nih.gov The binding in these systems is typically driven by electrostatic interactions and hydrogen bonding between the ammonium group and the oxygen atoms of the crown ether. The binding affinities of crown ethers for ammonium salts can be significant, with association constants reaching up to 4.8 × 10⁵ M⁻¹ in certain solvents. nih.gov

Molecular Recognition Mechanisms and Selectivity

Molecular recognition is the process by which a host molecule selectively binds to a specific guest molecule. In the context of hexamethylene diammonium dichloride and related species, several non-covalent interactions are at play.

Selectivity in these systems is governed by factors such as the size and shape complementarity between the host and guest, as well as the specific functional groups present. For example, the different cavity sizes of cucurbit[n]urils (n=5-8) allow for the selective binding of guests with appropriate dimensions. nih.gov The rigidity of the host molecule also plays a role in selective recognition. nih.gov

In the case of chiral recognition, the introduction of chiral centers into the host molecule, as seen with modified crown ethers, allows for the differentiation between enantiomers of a chiral guest. nih.gov This enantioselectivity arises from the formation of diastereomeric complexes with different stabilities.

Thermodynamics of Host-Guest Binding (e.g., Binding Constants, Enthalpy-Entropy Compensation)

The thermodynamics of host-guest binding provides quantitative insights into the stability and driving forces of complex formation. Key thermodynamic parameters include the binding constant (Ka), and the changes in enthalpy (ΔH) and entropy (ΔS) upon binding.

Binding constants for cucurbituril-diammonium complexes are often very high, indicating strong and stable complex formation. nih.govnih.gov These values can be determined experimentally using techniques like isothermal titration calorimetry (ITC) and NMR titration. nih.govresearchgate.net

Table of Thermodynamic Data for Host-Guest Interactions:

| Host | Guest | Ka (M⁻¹) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Reference |

| β-Cyclodextrin | Adamantane-1-carboxylic acid | 2.9 x 10⁴ | -4.4 | -1.7 | nih.gov |

| Cucurbit nih.govuril | 1-Adamantanol | 1.1 x 10¹⁴ | -19.4 | 0.3 | nih.gov |

| Cucurbit acs.orguril | 1-Adamantanol | 2.2 x 10⁶ | -6.5 | 2.2 | nih.gov |

| Acyclic CB[n] (H1) | Diammonium Guest (G1) | 1.78 x 10⁷ | -11.9 | 2.1 | nih.gov |

| Acyclic CB[n] (H2) | Diammonium Guest (G1) | 7.94 x 10⁵ | -9.6 | 1.7 | nih.gov |

Dynamic Aspects of Supramolecular Interactions

Supramolecular interactions are often dynamic, meaning that the host and guest are in a constant state of association and dissociation. mdpi.com The rates of these processes can vary significantly depending on the strength of the interaction.

For cucurbituril-based complexes, the dynamics of guest binding and release are crucial for their potential applications. nih.gov For instance, the translational movement of a guest molecule within the host cavity can occur on a picosecond timescale. nih.gov The conformational fluctuations of both the host and guest can lead to multiple binding modes with energy barriers that are accessible at physiological temperatures. mdpi.com

Techniques such as saturation transfer electron spin resonance (STESR) and molecular dynamics (MD) simulations can be used to study the rotational dynamics of guest molecules within the host cavity. acs.org These studies have shown that the environment inside the cucurbituril cavity is hydrophobic and can restrict the motion of the encapsulated guest. acs.org

Self-Assembly and Hierarchical Structures Based on Diammonium Units

The directional and specific nature of host-guest interactions involving diammonium units can be harnessed to construct larger, well-defined supramolecular structures through self-assembly. nih.gov This bottom-up approach allows for the creation of complex architectures from simple molecular building blocks. nih.gov

For example, the 1:1 and 2:1 complexes formed between cucurbiturils and diammonium guests can act as monomers for the formation of supramolecular polymers. ecust.edu.cnnih.gov These polymers are held together by non-covalent host-guest interactions, which endows them with dynamic and responsive properties. researchgate.net The properties of these supramolecular polymers, such as their viscosity, can be tuned by external stimuli like light. cam.ac.uk

Furthermore, the self-assembly of amphiphilic macrocycles can lead to the formation of various nanostructures, including vesicles, nanotubes, and fibers. researchgate.netnih.gov The morphology of these structures can be controlled by factors such as the solvent composition and pH. researchgate.net These hierarchical structures have potential applications in areas such as drug delivery and materials science. nih.gov The formation of these complex architectures often involves a process of self-correction, where the system evolves to form the most thermodynamically stable product. nih.gov

Advanced Applications of Hexamethylene Diammonium Dichloride in Functional Materials Science

Role as a Precursor in Perovskite Synthesis

The integration of organic cations into inorganic perovskite frameworks has led to the creation of hybrid materials with tunable properties suitable for a variety of optoelectronic applications. Hexamethylene diammonium dichloride is utilized as a source for the hexamethylenediammonium cation, which acts as a spacer and structural template in the formation of low-dimensional perovskite structures.

Hybrid organic-inorganic perovskites (HOIPs) are a class of materials characterized by the general formula ABX₃, where 'A' is an organic cation, 'B' is a metal cation (like lead or tin), and 'X' is a halide anion (I⁻, Br⁻, or Cl⁻). google.comresearchgate.net While the archetypal three-dimensional (3D) perovskites have shown remarkable efficiency in solar cells, they often suffer from environmental instability. rsc.org This has spurred research into two-dimensional (2D) perovskites, which incorporate larger organic cations that slice the 3D framework into quantum-confined layers. rsc.orgnih.govresearchgate.netnih.gov

Hexamethylenediaminium lead halide perovskites are a specific class of these materials prepared through wet synthesis methods, resulting in highly crystalline and phase-pure compounds. rsc.org The hexamethylenediammonium cation, derived from hexamethylene diammonium dichloride, acts as a long-chain organic spacer that separates the inorganic lead halide octahedral layers, creating a 2D or quasi-2D structure. rsc.orgresearchgate.net These layered structures offer enhanced stability and a high degree of structural tunability. nih.gov The synthesis typically involves the reaction of lead (II) halide with hexamethylenediammonium dihalide in a suitable solvent, followed by precipitation or crystallization. rsc.org

The choice of the diammonium cation is critical as it dictates the structure and, consequently, the optoelectronic properties of the resulting perovskite material. The length, rigidity, and functionality of the diammonium cation control the spacing between the inorganic layers, the degree of octahedral tilting, and the quantum confinement effects.

In hexamethylenediaminium lead halide perovskites, the length of the six-carbon chain of the cation defines the interlayer distance within the crystal structure. researchgate.net Research on these materials has revealed a crucial relationship between the crystal structure and the electronic band structure. Studies combining X-ray photoelectron spectroscopy (XPS) and density functional theory (DFT) modeling on hexamethylenediaminium lead halide perovskites (Cl, Br, I) have shown that the bandgap of these materials is strongly influenced by the halide anion. rsc.org Specifically, as the electronegativity of the anion increases (from I to Br to Cl), the valence band maximum decreases, leading to a wider bandgap, while the conduction band minimum remains largely unaffected. rsc.org

This precise control over the electronic properties is a key advantage of using specific diammonium cations. The table below summarizes the experimentally determined bandgaps for hexamethylenediaminium lead halide perovskites, illustrating the tuning effect of the halide.

| Perovskite Compound (HMDA = Hexamethylenediaminium) | Anion | Bandgap (eV) |

| (HMDA)PbI₄ | Iodide | 2.44 |

| (HMDA)PbBr₄ | Bromide | 3.12 |

| (HMDA)PbCl₄ | Chloride | 3.65 |

| (Data sourced from research on low-dimensional hexamethylenediaminium lead halide perovskites. rsc.org) |

Furthermore, diammonium cations like hexamethylenediammonium can passivate defects in the perovskite lattice. acs.org In tin-based perovskites, for example, the introduction of hexamethylenediamine (B150038) diiodide (HDADI) has been shown to neutralize charged defects and shield the tin (Sn²⁺) from oxidizing to Sn⁴⁺, thereby reducing vacancies and enhancing the material's stability and carrier lifetime. acs.org This passivation leads to significant improvements in the power conversion efficiency and long-term stability of perovskite solar cells. acs.org

Integration into Polymer Systems for Enhanced Functionality

The diamine and its salt form, hexamethylene diammonium dichloride, are valuable components for modifying and creating advanced polymer systems. Their integration can introduce ionic character or improve the performance of polymer composites.

Ionomers are polymers that contain a small amount of ionic groups covalently bonded to the polymer backbone. These ionic groups tend to aggregate, forming physical crosslinks that significantly influence the polymer's properties. While the direct use of hexamethylene diammonium dichloride as a monomer for creating the main backbone of an ionomer is not extensively documented in readily available literature, the underlying structure of hexamethylenediamine is fundamental to certain copolymers where ionic functionality could be introduced in subsequent steps. For instance, copolymers such as poly((hexamethylene diamine)-poly(oxyethylene)) have been synthesized. researchgate.net Characterization of such copolymers involves techniques like viscometry to determine molecular weight and thermogravimetric analysis (TGA) to assess thermal stability. researchgate.net

A significant application of the hexamethylenediamine structure is in the surface modification of clays (B1170129), such as montmorillonite (B579905) (MMT), for the fabrication of polymer nanocomposites. nih.gov Natural clays are hydrophilic and generally incompatible with hydrophobic polymer matrices like polypropylene (B1209903). To overcome this, the clay surface is modified with organic molecules to make it organophilic, a process known as intercalation or organofilization. researchgate.netresearchgate.net

Hexamethylenediamine (abbreviated as DA6 in some studies) is used as a modifying agent for MMT. nih.gov The amine groups at the ends of the molecule can react with functional groups on the polymer matrix (e.g., maleic anhydride (B1165640) grafted polypropylene, PP-g-MA), forming strong amide linkages. nih.gov This interaction enhances the compatibility between the clay and the polymer, leading to better dispersion of the clay platelets within the polymer matrix.

X-ray diffraction (XRD) is used to characterize the degree of clay dispersion. An increase in the basal spacing (d-spacing) of the clay layers indicates that polymer chains have intercalated between them. In some cases, the layers can be fully separated, a state known as exfoliation. nih.govresearchgate.net

Table: Effect of Amine Modifier on Montmorillonite Basal Spacing in Polypropylene Nanocomposites

| Modifying Amine | Original Clay d-spacing (nm) | Modified Clay d-spacing (nm) |

| Ethanolamine (EA) | 1.16 | 1.22 |

| Hexamethylenediamine (DA6) | 1.16 | 1.28 |

| 1,12-Diaminododecane (DA12) | 1.16 | 1.32 |

| (Data adapted from a study on amine-modified clays in polypropylene nanocomposites. nih.gov) |

The improved dispersion and interfacial adhesion resulting from modification with hexamethylenediamine lead to enhanced mechanical and thermal properties of the final nanocomposite material compared to the pure polymer or composites with unmodified clay. nih.govnih.gov

Polymer Recycling and Circular Economy Applications

In the context of a circular economy, which aims to eliminate waste and promote the continual use of resources, the chemical recycling of polymers is a critical technology. hbm4eu.eu Hexamethylenediamine, the parent amine of hexamethylene diammonium dichloride, is a key monomer in the production of Polyamide 6,6 (Nylon 6,6). Consequently, the recovery of this monomer from post-consumer or industrial nylon waste is a prime example of a circular economy application. rsc.orgaccelpolymers.com

Chemical recycling, or depolymerization, breaks down the polymer chains into their constituent monomers. acs.org For Nylon 6,6, this means recovering hexamethylenediamine (HMDA) and adipic acid. accelpolymers.comacs.orggc-intelligence.com Several advanced methods have been developed for this purpose:

Hydrolysis: Using agents like subcritical water or alkaline solutions to break the amide bonds. acs.orggc-intelligence.com

Microwave-assisted Depolymerization: Employing microwave energy to accelerate the breakdown of the polymer, which can lead to high yields of monomers with lower energy consumption. kunststoffe.de

Catalytic Processes: Using specific catalysts, sometimes in the presence of ammonia, to facilitate depolymerization under milder conditions. google.comrsc.org

Once recovered, the hexamethylenediamine can be purified. Conversion to its salt form, hexamethylene diammonium dichloride, can be a step in this purification process or a way to prepare it for specific subsequent reactions. The recovered high-purity monomer is then used to synthesize new, virgin-quality Nylon 6,6, closing the production loop. accelpolymers.comkunststoffe.de This process significantly reduces the reliance on fossil fuels for producing new monomers, decreases landfill waste, and lowers the carbon footprint associated with polymer production. gc-intelligence.com

Depolymerization Products in Chemical Recycling Processes

The chemical recycling of aliphatic polyamides, such as Polyamide 66 (PA 66), through depolymerization processes is a key strategy for achieving a circular economy for these materials. ki.siacs.org One of the primary methods employed for this is hydrolysis, which breaks down the polymer chain into its constituent monomers. acs.orgnih.gov In the case of PA 66, the depolymerization via hydrolysis yields its two fundamental building blocks: a dicarboxylic acid and a diamine. acs.org

Specifically, the reaction involves the cleavage of the amide bonds in the polymer backbone. nih.gov When hydrochloric acid (HCl) is used as a catalyst, the resulting products are adipic acid and the hydrochloride salt of hexamethylenediamine, which is hexamethylene diammonium dichloride. acs.orgacs.org This process can be significantly accelerated and made more efficient through methods like microwave-assisted hydrolysis. ki.siacs.orgresearchgate.net

Research has demonstrated that microwave-assisted hydrolysis of PA 66 in the presence of HCl can lead to complete depolymerization. acs.orgnih.gov This method is effective even for composite materials that contain reinforcement additives like glass or carbon fibers. ki.siresearchgate.net The process is designed to exclusively yield the constituent monomers without the formation of significant side-products, which simplifies the subsequent separation and purification stages. ki.siacs.org The reaction conditions, such as temperature and the molar ratio of HCl to the amide groups in the polymer, are critical parameters that influence the rate and completeness of the depolymerization. acs.orgresearchgate.net For instance, complete conversion of PA 66 into its monomers can be achieved at 200°C with an HCl/amide mole ratio of 1.25 within a short reaction time of 10 minutes. nih.govresearchgate.net

The direct output of this acid-catalyzed depolymerization is a mixture containing the solid dicarboxylic acid (adipic acid) and an aqueous solution of the diamine dihydrochloride (B599025) (hexamethylene diammonium dichloride). acs.org This straightforward conversion is crucial for the economic viability of chemical recycling, as it paves the way for the recovery of high-purity monomers. ki.siacs.org

Purification Strategies for Recovered Monomers

Following the depolymerization of aliphatic polyamides like PA 66, the effective separation and purification of the resulting monomers are essential for their reuse in the synthesis of new, high-quality polymers. ki.sidtic.mil The strategies for purification differ for the dicarboxylic acid and the diamine components due to their distinct chemical properties. acs.org

For the recovery of the dicarboxylic acid monomer, such as adipic acid, a common and effective purification technique is recrystallization. acs.org After the initial separation from the reaction mixture, the crude adipic acid can be recrystallized from water. acs.org This process can be repeated multiple times to achieve a high degree of purity. dtic.mil In cases where the initial polyamide was part of a composite material, an additional recrystallization step from a solvent like ethanol (B145695) may be employed to remove any trace impurities originating from additives. acs.org

The purification of the diamine monomer, recovered as hexamethylene diammonium dichloride, involves a multi-step process. acs.org The initial filtrate containing the dissolved diamine salt is first concentrated. acs.org Following this, a strong base, such as sodium hydroxide (B78521) (NaOH), is added to the concentrated solution to neutralize the hydrochloric acid and deprotonate the diammonium salt, liberating the free hexamethylenediamine. acs.org The pH of the solution is typically raised to 12-13 to ensure complete deprotonation. acs.org

Once the hexamethylenediamine is in its free base form, the residual water is removed, often by vacuum distillation. acs.org The purified hexamethylenediamine is then isolated by distillation under reduced pressure. acs.org The purity of the recovered monomers, both the diacid and the diamine, can be verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and by determining their melting points. acs.org The quality of these recycled monomers has been shown to be comparable to that of commercially available virgin monomers, making them suitable for repolymerization. ki.siresearchgate.net

Advanced Analytical Methodologies for Research Level Characterization of Hexamethylene Diammonium Dichloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantitative Analysisnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural confirmation and quantitative assessment of Hexamethylene Diammonium Dichloride. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed insights into the molecular framework.

¹H and ¹³C NMR for Molecular Structure Confirmationnih.govchegg.comchemicalbook.com

The ¹H and ¹³C NMR spectra of Hexamethylene Diammonium Dichloride are expected to be relatively simple, reflecting the symmetry of the molecule. In the ¹H NMR spectrum, distinct signals arise for the different methylene (B1212753) (CH₂) groups and the ammonium (B1175870) (NH₃⁺) protons. Due to the electronegativity of the nitrogen atoms, the protons on the carbons adjacent to the ammonium groups (α-carbons) are deshielded and appear at a lower field compared to the other methylene protons in the chain.

Similarly, the ¹³C NMR spectrum displays separate resonances for the chemically non-equivalent carbon atoms in the hexamethylene chain. The α-carbons are the most deshielded due to the direct attachment to the electron-withdrawing ammonium group. The chemical shifts of the β and γ carbons are progressively more shielded and appear at higher fields. The protonation of the amine groups to form the diammonium salt results in a significant downfield shift for both the α-protons and α-carbons compared to the free diamine, Hexamethylenediamine (B150038). This is a direct consequence of the increased electron-withdrawing inductive effect of the -NH₃⁺ group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Hexamethylene Diammonium Dichloride

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| α-CH₂ | 3.0 - 3.2 | 39 - 41 |

| β-CH₂ | 1.6 - 1.8 | 25 - 27 |

| γ-CH₂ | 1.4 - 1.6 | 25 - 27 |

| -NH₃⁺ | 7.5 - 8.5 (broad) | N/A |

Note: Predicted values are based on typical shifts for similar alkylammonium salts and are subject to solvent and concentration effects.

NMR in Monitoring Reaction Progress and End Group Analysis

NMR spectroscopy is an invaluable tool for monitoring the polymerization reactions involving Hexamethylene Diammonium Dichloride, such as the formation of Nylon 6,6 with adipic acid. By tracking the disappearance of the monomer's characteristic signals and the appearance of new signals corresponding to the amide linkages in the polymer backbone, the reaction kinetics can be accurately followed in real-time.

Furthermore, NMR is instrumental in the end-group analysis of the resulting polymers. The terminal amine and carboxylic acid groups have distinct NMR signals that can be integrated. The relative integration of these end-group signals compared to the repeating monomer units within the polymer chain allows for the determination of the polymer's number-average molecular weight (Mn). This is a critical parameter that dictates the mechanical and thermal properties of the final polymer material.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Analysisresearchgate.netresearchgate.net

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides a detailed fingerprint of Hexamethylene Diammonium Dichloride, allowing for the identification of its functional groups and the study of intermolecular forces.

Identification of Functional Groups and Intermolecular Interactions

The FTIR and Raman spectra of Hexamethylene Diammonium Dichloride are characterized by absorption bands corresponding to the vibrations of its constituent functional groups. The most prominent of these are the stretching and bending vibrations of the ammonium (NH₃⁺) and methylene (CH₂) groups.

The N-H stretching vibrations of the ammonium group typically appear as a broad, strong band in the FTIR spectrum in the region of 3200-2800 cm⁻¹. This broadening is a result of extensive hydrogen bonding between the ammonium cations and the chloride anions in the solid state. The N-H bending vibrations are observed around 1600-1500 cm⁻¹. The C-H stretching vibrations of the methylene groups are found in the 2950-2850 cm⁻¹ region, while their bending (scissoring and rocking) vibrations appear in the 1470-1370 cm⁻¹ range. The presence of strong intermolecular hydrogen bonds significantly influences the position and shape of the N-H vibrational bands.

Table 2: Key Vibrational Frequencies for Hexamethylene Diammonium Dichloride

| Vibrational Mode | Typical FTIR Frequency Range (cm⁻¹) | Typical Raman Frequency Range (cm⁻¹) |

| N-H Stretch (Ammonium) | 3200 - 2800 (broad, strong) | 3200 - 2800 (weak) |

| C-H Stretch (Methylene) | 2950 - 2850 (strong) | 2950 - 2850 (strong) |

| N-H Bend (Ammonium) | 1600 - 1500 (medium) | 1600 - 1500 (weak) |

| C-H Bend (Methylene) | 1470 - 1370 (medium) | 1470 - 1370 (medium) |

| C-N Stretch | 1100 - 1000 (medium) | 1100 - 1000 (medium) |

| C-C Stretch | 1000 - 800 (medium) | 1000 - 800 (strong) |

Conformational Analysis through Vibrational Signaturesmdpi.comiu.edu.saresearchgate.net

The flexibility of the hexamethylene chain allows for the existence of different conformational isomers (conformers) in the solid state. Vibrational spectroscopy is sensitive to these conformational changes. The Raman spectrum, in particular, is often used to study the low-frequency skeletal vibrations of the carbon backbone. Different conformers, such as the all-trans (planar) or various gauche arrangements, will give rise to distinct patterns in the low-frequency region of the Raman spectrum. By comparing the experimental spectra with theoretical calculations for different possible conformations, the predominant conformation in the crystal lattice can be determined. This information is crucial for understanding the packing efficiency and the resulting physical properties of the solid material.

X-ray Diffraction Techniques for Crystal Structure Determination and Polymorph Identification

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the crystalline state of Hexamethylene Diammonium Dichloride.

Single-crystal X-ray diffraction studies have provided detailed information about the crystal structure of Hexamethylene Diammonium Dichloride. These studies reveal the bond lengths, bond angles, and torsional angles within the molecule, as well as the packing of the ions in the crystal lattice. The structure is characterized by an extended, linear conformation of the hexamethylenediammonium cation. The crystal packing is dominated by a network of N-H···Cl hydrogen bonds, which link the cations and anions into a stable three-dimensional framework.

Research has shown that Hexamethylenediammonium dichloride crystallizes in the monoclinic space group P2₁/c. nih.gov The unit cell parameters have been determined with high precision, providing a fundamental description of the crystalline material.

Table 3: Crystal Data for Hexamethylenediammonium Dichloride

| Parameter | Value | Reference |

| Formula | C₆H₁₈Cl₂N₂ | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 4.6042 | nih.gov |

| b (Å) | 14.157 | nih.gov |

| c (Å) | 15.6614 | nih.gov |

| α (°) | 90 | nih.gov |

| β (°) | 89.327 | nih.gov |

| γ (°) | 90 | nih.gov |

| Cell Volume (ų) | 1020.77 | nih.gov |

Furthermore, XRD is a critical tool for the identification of polymorphs, which are different crystalline forms of the same compound. Polymorphism can significantly impact the physical properties of a material, such as its melting point, solubility, and stability. While detailed studies on the polymorphism of Hexamethylene Diammonium Dichloride are not extensively reported, XRD would be the primary technique to identify and characterize any different crystalline forms that may arise under various crystallization conditions.

Single Crystal X-ray Diffraction for Atomic Coordinates and Bonding

A detailed analysis of hexamethylene diammonium dichloride reveals a monoclinic crystal system with the space group P2₁/c. iucr.org The structure consists of hexamethylenediammonium cations and chloride anions linked by a network of hydrogen bonds. iucr.org Specifically, the nitrogen atoms of the diammonium cation form hydrogen bonds with the surrounding chloride ions. iucr.org

Research has shown that hexamethylene diammonium dichloride is isomorphous with hexamethylene diammonium dibromide, meaning they have the same crystal structure. iucr.org The hydrocarbon chain of the cation adopts a planar, staggered conformation. iucr.org

Table 1: Crystallographic Data for Hexamethylene Diammonium Dichloride

| Parameter | Value | Reference |

| Crystal System | Monoclinic | iucr.org |

| Space Group | P2₁/c | iucr.orgcrystallography.net |

| a (Å) | 4.6042 ± 0.0001 | crystallography.net |

| b (Å) | 14.157 ± 0.0003 | crystallography.net |

| c (Å) | 15.6614 ± 0.0004 | crystallography.net |

| α (°) | 90 | crystallography.net |

| β (°) | 89.327 ± 0.001 | crystallography.net |

| γ (°) | 90 | crystallography.net |

| Cell Volume (ų) | 1020.77 ± 0.04 | crystallography.net |

This interactive table provides key crystallographic parameters for hexamethylene diammonium dichloride, allowing for a detailed understanding of its solid-state structure.

Powder X-ray Diffraction for Phase Identification and Crystallinity

The PXRD pattern of hexamethylene diammonium dichloride exhibits a series of characteristic peaks at specific 2θ angles, which serve as a fingerprint for the compound. This pattern can be used to confirm the identity of a synthesized sample by comparing it to a reference pattern from a database. researchgate.net Furthermore, the sharpness and intensity of the diffraction peaks provide information about the degree of crystallinity. Well-defined, sharp peaks indicate a highly crystalline material, while broad, diffuse features suggest the presence of amorphous content.

This technique is also invaluable for detecting the presence of different crystalline forms, or polymorphs, which may have distinct physical properties. researchgate.net

Mass Spectrometry (MS) for Molecular Weight Determination and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and assess its purity by identifying and quantifying impurities. researchgate.net In the analysis of hexamethylene diammonium dichloride, which has a molecular formula of C₆H₁₈Cl₂N₂, the expected molecular weight is approximately 189.13 g/mol . scbt.comsigmaaldrich.com

Various ionization techniques can be employed in MS. For a compound like hexamethylene diammonium dichloride, electrospray ionization (ESI) is a suitable method. During ESI-MS, the analyte is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The mass spectrum of pure hexamethylene diammonium dichloride would show a prominent peak corresponding to the intact molecular ion or related fragments.

The presence of impurities would be indicated by additional peaks in the mass spectrum. nih.gov By analyzing the m/z values of these impurity peaks, it is often possible to identify their chemical structures. For instance, residual starting materials or by-products from the synthesis of hexamethylene diammonium dichloride could be detected.

Chromatographic Techniques (e.g., GPC, HPLC) for Polymer Analysis and Purity Profiling

Chromatographic techniques are widely used for the separation, identification, and quantification of components in a mixture. High-Performance Liquid Chromatography (HPLC) is particularly useful for assessing the purity of non-volatile compounds like hexamethylene diammonium dichloride. analytice.comlgcstandards.com

In an HPLC analysis, a solution of the sample is passed through a column containing a stationary phase. The different components of the sample interact with the stationary phase to varying degrees, causing them to separate. A detector then records the signal for each component as it elutes from the column, producing a chromatogram. The purity of the hexamethylene diammonium dichloride sample can be determined by the relative area of its peak in the chromatogram. A certificate of analysis for a commercial sample of 1,6-Diaminohexane Dihydrochloride (B599025) showed an HPLC purity of 98.82% using an evaporative light scattering detector (ELSD). lgcstandards.com

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a specialized form of chromatography used to determine the molecular weight distribution of polymers. lcms.cz While hexamethylene diammonium dichloride itself is a monomer, it is a key building block for polymers like nylon 6,6. wikipedia.org GPC is instrumental in characterizing the resulting polymer, providing information on its average molecular weight and polydispersity index, which are critical for its material properties.

Advanced Thermal Analysis (e.g., DSC, TGA) for Phase Transitions and Thermal Stability in Research Contexts

Advanced thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide critical information about the thermal properties of hexamethylene diammonium dichloride.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to identify phase transitions such as melting, crystallization, and solid-solid transitions. For hexamethylene diammonium dichloride, DSC can precisely determine its melting point, which is reported to be in the range of 256-257 °C. sigmaaldrich.comchemicalbook.com The presence of impurities can lead to a broadening of the melting peak and a depression of the melting point.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA is used to evaluate the thermal stability of a material and to study its decomposition profile. When hexamethylene diammonium dichloride is heated, it will eventually decompose. TGA can determine the temperature at which this decomposition begins and the subsequent mass loss associated with the release of volatile products. This information is crucial for understanding the material's upper-temperature limits in various applications.

Future Directions and Interdisciplinary Research Frontiers for Hexamethylene Diammonium Dichloride

Exploration of Novel Synthetic Routes and Sustainable Production

The conventional synthesis of Hexamethylenediamine (B150038) (HMDA), the diamine component of Hexamethylene Diammonium Dichloride, relies heavily on petroleum-based feedstocks and energy-intensive processes. uidp.orgnih.gov The global drive towards a circular economy and reduced carbon footprint is consequently fueling intensive research into greener and more sustainable production pathways.

A significant frontier in this area is the development of bio-based routes to HMDA. Researchers are exploring the use of renewable feedstocks, such as those derived from biomass, to create a more environmentally benign production cycle. uidp.org One promising approach involves the use of 5-(hydroxymethyl)furfural (HMF), a versatile platform chemical derivable from carbohydrates like fructose. uidp.orgnih.gov Studies have compared various bio-based paths from HMF to HMDA, conducting detailed economic and life-cycle assessments to gauge their viability against traditional methods. uidp.org While current analyses suggest that fossil-based routes may still hold an economic advantage, certain bio-based routes show promise for a reduced CO2 footprint, especially when carbon capture and utilization are considered. uidp.org

Another innovative avenue is the biosynthesis of HMDA from L-lysine, a common amino acid produced through microbial fermentation. nih.gov This strategy leverages metabolic engineering to create artificial biosynthetic pathways in microorganisms like E. coli. nih.gov By designing and optimizing these pathways, researchers have successfully produced HMDA from a renewable and readily available substrate, moving away from the dependence on petroleum. nih.gov This approach not only offers a more sustainable production method but also opens the door to integrated biosynthetic processes that could start from basic feedstocks like glucose. nih.gov

Furthermore, research is also focused on improving the efficiency and sustainability of the chemical conversion steps. For instance, a greener two-step route to synthesize HMDA from caprolactam (CPL) has been proposed. nih.gov This process involves the ammoniation of CPL to 6-aminocapronitrile (ACN), followed by hydrogenation. nih.gov This method is reported to require milder conditions and less hydrogen compared to the conventional adiponitrile (B1665535) process, highlighting a move towards less hazardous and more energy-efficient chemical synthesis. nih.gov

Table 1: Comparison of Hexamethylenediamine (HMDA) Production Routes

| Production Route | Feedstock | Key Intermediates | Advantages | Challenges |

| Conventional | Petroleum (e.g., Butadiene) | Adiponitrile | Established technology, currently more economical. uidp.org | Reliance on fossil fuels, energy-intensive, use of toxic reagents like hydrogen cyanide. nih.gov |

| Bio-based (HMF) | Carbohydrates (e.g., Fructose) | 5-Hydroxymethylfurfural (HMF) | Reduced carbon footprint potential, use of renewable resources. uidp.orgnih.gov | Currently higher cost, potential for eutrophication depending on the specific pathway. uidp.org |